Chemical structure and properties of Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride
Chemical structure and properties of Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride is a synthetic amino acid ester derivative with potential applications in medicinal chemistry and drug discovery. As a β-amino acid derivative, it belongs to a class of compounds known for their diverse biological activities and their use as building blocks in the synthesis of peptidomimetics and other complex molecules. The presence of the 2-methylphenyl (o-tolyl) group introduces steric and electronic features that can influence the molecule's conformational preferences and interactions with biological targets. This guide provides a comprehensive overview of its chemical structure, properties, a plausible synthetic route, and methods for its characterization.
Chemical Structure and Properties
The chemical identity of Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride is defined by its molecular structure, which consists of a propanoate ethyl ester backbone with an amino group and a 2-methylphenyl substituent at the β-position. The compound is typically supplied as a hydrochloride salt to enhance its stability and solubility in aqueous media.
Key Identifiers and Properties:
| Property | Value | Source |
| IUPAC Name | ethyl (3S)-3-amino-3-(2-methylphenyl)propanoate;hydrochloride | [1] |
| CAS Number | 1318789-62-6 | [1] |
| Molecular Formula | C12H18ClNO2 | [1] |
| Molecular Weight | 243.731 g/mol | [1] |
| Synonyms | AKOS016908276; Benzenepropanoic acid, β-amino-2-methyl-, ethyl ester, (βS)-, hydrochloride (1:1); ethyl (S)-3-amino-3-(o-tolyl)propanoate hydrochloride | [1] |
| Physical Form | Expected to be a solid at room temperature. | N/A |
| Solubility | Expected to be soluble in water and polar organic solvents like methanol and ethanol. | N/A |
| Melting Point | Not reported. Would require experimental determination. | N/A |
Structural Diagram:
Caption: Chemical structure of Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride.
Synthesis and Mechanistic Considerations
A proposed synthetic pathway starting from ethyl o-methylcinnamate is outlined below. The choice of an ortho-substituted cinnamate ester as the starting material is strategic, as the steric hindrance from the 2-methyl group can influence the stereochemical outcome of the reaction, a critical consideration in drug development.
Proposed Synthetic Workflow:
Caption: Proposed synthesis of Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride.
Step-by-Step Experimental Protocol (Exemplary):
This protocol is a representative example and may require optimization for optimal yield and purity.
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Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve ethyl o-methylcinnamate (1 equivalent) in an excess of acetonitrile.
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Acid Addition: Cool the reaction mixture to 0°C in an ice bath. Slowly add concentrated sulfuric acid (2-3 equivalents) dropwise via the dropping funnel, ensuring the temperature does not rise significantly.
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Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux. Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
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Work-up: Cool the reaction mixture to room temperature and carefully pour it into a beaker of crushed ice. Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
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Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude N-acetyl intermediate.
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Hydrolysis and Salt Formation: To the crude intermediate, add a solution of hydrochloric acid in ethanol (e.g., 2M ethanolic HCl) and reflux the mixture. Monitor the hydrolysis by TLC.
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Isolation: Upon completion, cool the reaction mixture and concentrate it under reduced pressure. The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether) to yield the final product, Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride.
Causality Behind Experimental Choices:
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Ritter Reaction: This method is chosen for its efficiency in forming a C-N bond at a sterically hindered benzylic position. The strong acid protonates the double bond of the cinnamate, leading to the formation of a stable benzylic carbocation, which is then attacked by the nitrogen of the nitrile.
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Acetonitrile as Reagent and Solvent: Using an excess of acetonitrile serves both as the nitrile source and the reaction solvent, driving the reaction towards the product.
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Acidic Hydrolysis: The N-acetyl intermediate is stable and allows for purification. Subsequent hydrolysis under acidic conditions removes the acetyl group and simultaneously forms the hydrochloride salt of the desired amine, which often aids in purification by crystallization.
Spectroscopic Characterization
While experimental spectra for this specific compound are not publicly available, its structure allows for the prediction of key spectroscopic features.
Expected Spectroscopic Data:
| Technique | Expected Features |
| ¹H NMR | - Aromatic protons (multiplet, ~7.0-7.4 ppm, 4H).- CH proton (triplet or multiplet, ~4.5-5.0 ppm, 1H).- CH₂ of ethyl group (quartet, ~4.1-4.3 ppm, 2H).- CH₂ adjacent to the chiral center (diastereotopic protons, appearing as a multiplet, ~2.8-3.2 ppm, 2H).- Methyl group on the phenyl ring (singlet, ~2.3-2.5 ppm, 3H).- Methyl group of the ethyl ester (triplet, ~1.2-1.4 ppm, 3H).- NH₃⁺ protons (broad singlet, variable chemical shift). |
| ¹³C NMR | - Carbonyl carbon of the ester (~170-175 ppm).- Aromatic carbons (~125-140 ppm).- CH-NH₃⁺ carbon (~50-55 ppm).- O-CH₂ of the ethyl group (~60-65 ppm).- CH₂ adjacent to the chiral center (~40-45 ppm).- Aromatic methyl carbon (~19-22 ppm).- CH₃ of the ethyl group (~14-16 ppm). |
| IR (KBr) | - N-H stretching of the ammonium salt (broad band, ~2500-3200 cm⁻¹).- C=O stretching of the ester (~1730-1750 cm⁻¹).- C-N stretching (~1100-1250 cm⁻¹).- Aromatic C-H and C=C stretching vibrations. |
| Mass Spec (ESI+) | - [M-Cl]⁺ peak corresponding to the free amine at m/z 222.15. |
Protocol for Spectroscopic Analysis:
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NMR Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O) in an NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm).
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Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
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IR Spectroscopy: Prepare a KBr pellet containing a small amount of the sample or analyze as a thin film. Record the spectrum using an FT-IR spectrometer.
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Mass Spectrometry: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol). Analyze using an electrospray ionization (ESI) mass spectrometer in positive ion mode.
Potential Applications in Drug Development
β-amino acids and their derivatives are of significant interest in drug discovery due to their unique structural and biological properties.[4] They are key components of various biologically active molecules and are often used as building blocks for the synthesis of:
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Peptidomimetics: The introduction of β-amino acids into peptide sequences can induce stable secondary structures and increase resistance to proteolytic degradation.
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β-Lactams: These are a core structural motif in many antibiotic drugs.
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Small Molecule Inhibitors: The 3-amino-3-arylpropanoate scaffold can be found in various compounds with diverse biological activities, including as receptor ligands and enzyme inhibitors.[5]
The specific substitution pattern of Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride, particularly the ortho-methyl group, can provide conformational constraints that may be beneficial for binding to specific protein targets. Further biological evaluation would be necessary to elucidate its specific pharmacological profile.
Conclusion
This technical guide provides a detailed overview of the chemical structure, properties, and a plausible synthetic and analytical framework for Ethyl 3-amino-3-(2-methylphenyl)propanoate hydrochloride. While specific experimental data for this compound is limited in the public domain, the information presented here, based on established chemical principles and data from analogous compounds, offers a solid foundation for researchers and scientists working with this and related molecules. The unique structural features of this compound make it an interesting candidate for further investigation in the field of medicinal chemistry and drug development.
References
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ResearchGate. A One-Pot Synthesis of 3-Amino-3-arylpropionic Acids. [Link]
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PubMed. Design, synthesis and biological evaluation of 3-amino-3-phenylpropionamide derivatives as novel mu opioid receptor ligands. [Link]
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MDPI. Synthesis and Development of 3-((2,4-Difluorophenyl)Amino)Propanoic Acid Derivatives as an Antiproliferative Medicinal Chemistry Scaffold Targeting Growth Factor Receptors. [Link]
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ACS Publications. Synthesis of β3-Amino Esters by Iridium-Catalyzed Asymmetric Allylic Alkylation Reaction. [Link]
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MDPI. Synthesis of 3-Aryl-3-(Furan-2-yl)Propanoic Acid Derivatives, and Study of Their Antimicrobial Activity. [Link]
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The Royal Society of Chemistry. Supplementary Information - A general and efficient route for the synthesis of β-amino esters and their derivatives. [Link]
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- Google Patents.
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Organic Chemistry Portal. Ritter Reaction. [Link]
- Google Patents. New process for synthetizing 3-(pyridin-2-ylamino)
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FULIR. Mechanochemical Ritter reaction: a rapid approach to functionalized amides at room temperature. [Link]
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